REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[F:7][CH:8]([F:12])[C:9](O)=[O:10].[CH3:13][C:14]([SH:17])([CH3:16])[CH3:15]>C(#N)C.[Co](Cl)Cl>[F:7][CH:8]([F:12])[C:9](=[O:10])[S:17][C:14]([CH3:16])([CH3:15])[CH3:13]
|
Name
|
|
Quantity
|
9.08 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
6.55 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
11.74 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S
|
Name
|
cobalt(II) chloride
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Co](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the solution was poured onto Et2O (500 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (2×300 mL) and H2O(2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a red oil
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation at 30 mm Hg
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(SC(C)(C)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.26 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |